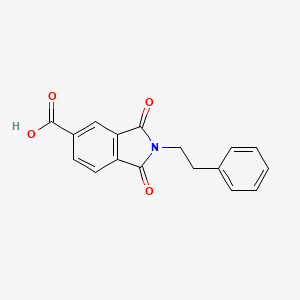

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

説明

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a heterocyclic compound featuring an isoindole core substituted with two ketone groups (positions 1 and 3), a phenethyl group (position 2), and a carboxylic acid moiety (position 5). Its molecular formula is C₁₇H₁₃NO₄, with a molecular weight of 295.29 g/mol (based on structural analogs in ). This compound is commercially available, with purity typically ≥95%, and is used in research settings for drug discovery and organic synthesis .

特性

IUPAC Name |

1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-15-13-7-6-12(17(21)22)10-14(13)16(20)18(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDZUDIRGRAYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with phenethylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

化学反応の分析

Types of Reactions

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

科学的研究の応用

Inhibition of Heparanase

One of the most significant applications of this compound is its role as an inhibitor of heparanase, an enzyme involved in the degradation of heparan sulfate. Research has demonstrated that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid exhibit potent inhibitory activity against heparanase, with IC50 values ranging from 200 to 500 nM. These compounds show high selectivity over human beta-glucuronidase, making them valuable tools for studying heparanase's role in various diseases, including cancer and inflammation .

Anti-Angiogenic Effects

The anti-angiogenic properties of these compounds have been highlighted in studies where they demonstrated the ability to inhibit angiogenesis— the formation of new blood vessels from pre-existing ones. This characteristic is particularly relevant in cancer research, where tumor growth is often dependent on angiogenesis. The ability to inhibit this process suggests potential therapeutic applications in cancer treatment .

Antiviral Activity

Recent studies have also explored the antiviral potential of isoindole derivatives. For instance, compounds structurally related to 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid have shown promising activity against HIV-1 integrase. These compounds inhibit the strand transfer activity of the integrase enzyme, which is crucial for the viral replication cycle. The binding mode analysis indicates that these compounds interact effectively with the active site of integrase, suggesting their potential as antiviral agents .

Case Studies and Research Findings

作用機序

The mechanism of action of 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

The pharmacological and physicochemical properties of isoindole derivatives are highly dependent on the substituent at position 2. Below is a systematic comparison with similar compounds, focusing on molecular features, purity, and research applications.

Structural and Molecular Comparison

Key Findings

Aromatic vs. Aliphatic Substituents

- For example, the 4-phenoxyphenyl analog (C₂₁H₁₃NO₅, MW 359.34) has a higher molecular weight and extended π-system compared to the phenethyl derivative .

- Aliphatic substituents (e.g., allyl, 3-phenylpropyl) balance hydrophobicity and flexibility. The allyl-substituted compound (C₁₁H₉NO₄, MW 219.20) is the lightest in this category, which may favor metabolic stability .

Heteroaromatic and Functionalized Substituents

- Its 95% purity suggests suitability for high-throughput screening .

- The 2-hydroxyethyl analog (C₁₁H₉NO₅, MW 235.20) contains a polar hydroxyl group, enhancing water solubility but possibly limiting blood-brain barrier penetration .

Pharmacological Potential

- The naphthalen-1-ylmethyl derivative (WH6, C₂₃H₁₇NO₆, MW 403.39) is listed in DrugBank (DB08731) as an experimental compound, indicating possible therapeutic applications .

- The methylsulfanylethyl analog (C₁₃H₁₁NO₆S, MW 309.30) features a sulfur atom, which could modulate redox properties or serve as a hydrogen bond acceptor .

生物活性

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly as an inhibitor of heparanase, an enzyme implicated in various pathological processes including cancer metastasis and angiogenesis .

Chemical Structure and Properties

The compound features a unique isoindole ring system fused with a dioxo group and a phenethyl side chain. Its structural characteristics contribute to its biological activity, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C17H13NO4 |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylic acid |

| CAS Number | 166096-57-7 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of heparanase with IC50 values ranging from 200 to 500 nM, demonstrating high selectivity over human beta-glucuronidase . This inhibition is crucial as heparanase plays a role in tumor progression and metastasis.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors associated with cell proliferation and angiogenesis. By targeting heparanase, the compound disrupts the tumor microenvironment, thereby impeding cancer cell migration and growth .

Case Studies

- Heparanase Inhibition : A study demonstrated that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids significantly inhibited heparanase activity. Compounds similar to 1,3-Dioxo-2-phenethyl showed promising results in reducing tumor growth in preclinical models .

- Anti-Angiogenic Effects : Another investigation highlighted the anti-angiogenic properties of this compound class. The ability to inhibit endothelial cell migration suggests a potential application in treating diseases characterized by excessive angiogenesis .

Comparative Analysis with Similar Compounds

The biological activity of 1,3-Dioxo-2-phenethyl can be compared with similar compounds:

| Compound | Heparanase Inhibition (IC50) | Notes |

|---|---|---|

| 1,3-Dioxo-2-phenyethyl | 200 - 500 nM | Significant selectivity |

| 1,3-Dioxo-2-phenyl | Not specified | Lacks phenethyl side chain |

| 1,3-Dioxo-2-(hexyl ester) | Not specified | Ester derivative |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dioxo-2-phenethyl-isoindole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The core synthesis involves condensation of phthalic anhydride derivatives with phenethylamine, followed by functionalization. For example:

- Step 1 : React phthalic anhydride with phenethylamine in refluxing acetic acid to form the isoindole backbone.

- Step 2 : Carboxylic acid introduction via hydrolysis or oxidation of intermediate esters.

- Key Reagents : Acetic acid (solvent/catalyst), phenethylamine, and oxidizing agents (e.g., KMnO₄ for carboxylation).

- Yield Optimization : Lower temperatures (60–80°C) improve regioselectivity, while extended reaction times (12–24 hrs) enhance conversion .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Essential Methods :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenethyl at C2, carboxylic acid at C5).

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time ~8–10 mins) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 310.1) .

Q. How do substituents on the isoindole ring affect physicochemical properties?

- Key Trends :

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of isoindole derivatives?

- Approach :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values against kinase targets).

- Structural Re-evaluation : Verify stereochemistry and crystallinity via X-ray diffraction to rule out polymorphism .

- Case Study : Discrepancies in enzyme inhibition (e.g., COX-2 vs. PDE4) may stem from assay conditions (pH, co-solvents) .

Q. How can enzyme-catalyzed synthesis improve sustainability for isoindole derivatives?

- Method : Dual-enzyme cascades (e.g., lipase + oxidase) enable regioselective functionalization:

- Step 1 : Lipase-mediated esterification of intermediates.

- Step 2 : Oxidase-driven carboxylation under mild conditions (25–37°C, aqueous buffer).

- Advantages : Reduces waste (E-factor <5) and avoids toxic reagents (e.g., CrO₃) .

Q. What structure-activity relationships (SAR) guide isoindole-based drug design?

- Critical Findings :

- C2 Substituents : Phenethyl groups enhance target affinity (e.g., kinase inhibition via π-π stacking).

- C5 Carboxylic Acid : Critical for hydrogen bonding with catalytic residues (e.g., in metalloproteinases).

- Modifications : Methylation of the carboxylic acid reduces solubility but improves membrane permeability .

Q. How do reaction conditions influence regioselectivity in isoindole functionalization?

- Optimization Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。